ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyran ring fused with various functional groups such as amino, cyano, and fluorophenyl groups
Preparation Methods
The synthesis of ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate involves multiple steps and specific reaction conditions. One common method involves the reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . This reaction typically occurs under controlled temperature and solvent conditions to ensure the desired product’s formation.
Chemical Reactions Analysis
Ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amino groups, forming various substituted derivatives.
Cyclization: The presence of multiple reactive sites allows for cyclization reactions, forming complex heterocyclic structures.
Scientific Research Applications
Ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives have shown potential in treating various diseases due to their biological activity.
Industry: The compound can be used in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate can be compared with similar compounds such as:
These compounds share similar structural features but differ in specific functional groups, leading to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C25H23FN4O3S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C25H23FN4O3S/c1-5-32-25(31)22-20(12-34-24-18(10-27)14(3)13(2)15(4)30-24)33-23(29)19(11-28)21(22)16-6-8-17(26)9-7-16/h6-9,21H,5,12,29H2,1-4H3 |
InChI Key |
ZDCGKYBNHYWIDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)F)C#N)N)CSC3=C(C(=C(C(=N3)C)C)C)C#N |
Origin of Product |
United States |
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